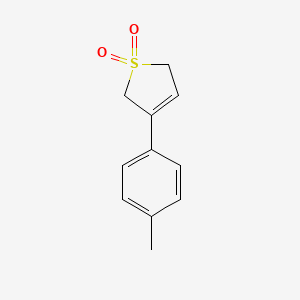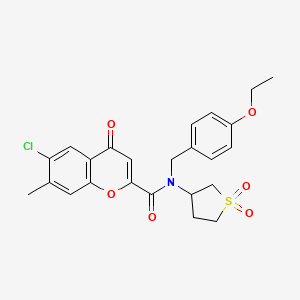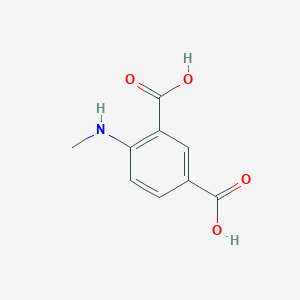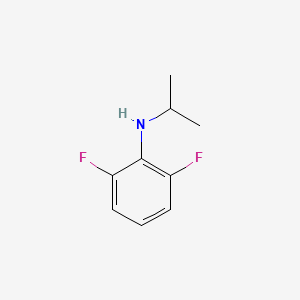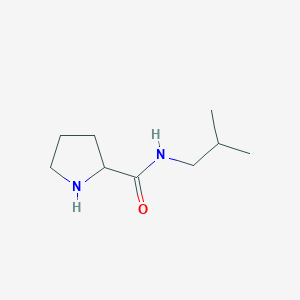
N-Isobutylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Isobutylpyrrolidine-2-carboxamide is a chiral compound belonging to the class of pyrrolidine carboxamides. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an isobutyl group attached to the nitrogen atom. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that corresponds to the S (sinister) configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Isobutylpyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via an alkylation reaction using an isobutyl halide in the presence of a base.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the amine group of the pyrrolidine ring reacts with a carboxylic acid derivative.
Industrial Production Methods: In industrial settings, the production of (S)-N-Isobutylpyrrolidine-2-carboxamide may involve:
Large-Scale Cyclization: Utilizing continuous flow reactors to achieve efficient cyclization of the precursor.
Optimized Alkylation: Employing optimized conditions for the alkylation step to ensure high yield and purity.
Automated Amidation: Using automated systems for the amidation reaction to maintain consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-N-Isobutylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The isobutyl group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products:
N-Oxides: Formed through oxidation reactions.
Amines: Produced via reduction of the carboxamide group.
Substituted Derivatives: Resulting from substitution reactions.
Wissenschaftliche Forschungsanwendungen
(S)-N-Isobutylpyrrolidine-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of (S)-N-Isobutylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
®-N-Isobutylpyrrolidine-2-carboxamide: The enantiomer of the (S)-form, with different spatial arrangement and potentially different biological activity.
N-Isobutylpyrrolidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group.
N-Isobutylpyrrolidine-2-carboxylate: The ester derivative of the carboxylic acid form.
Uniqueness: (S)-N-Isobutylpyrrolidine-2-carboxamide is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer and other related compounds. This uniqueness makes it valuable in applications requiring chiral specificity.
Eigenschaften
Molekularformel |
C9H18N2O |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
N-(2-methylpropyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-7(2)6-11-9(12)8-4-3-5-10-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
BXSADHSYWIGZJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



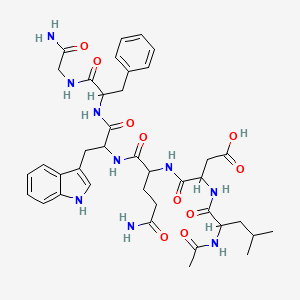
![5-butyl-1H-benzo[d]imidazole](/img/structure/B12113535.png)
![Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]-](/img/structure/B12113540.png)
![2-Phenylbenzo[d]oxazole-5-carbohydrazide](/img/structure/B12113548.png)

![1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane](/img/structure/B12113555.png)
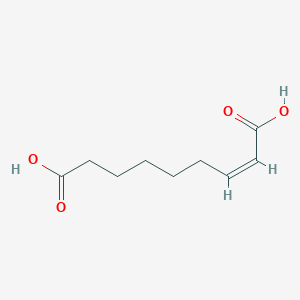
![N-(4-hydroxyphenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide](/img/structure/B12113559.png)
